molecular formula C13H15ClF3N3O2 B1430379 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid CAS No. 1227954-73-5

3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid

Cat. No.: B1430379
CAS No.: 1227954-73-5
M. Wt: 337.72 g/mol
InChI Key: AFFURCJKCOTLGQ-UHFFFAOYSA-N
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Description

3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid is a recognized and potent small molecule inverse agonist of the nuclear receptor RORγt, a master regulator of immune cell function and differentiation. Its primary research value lies in its ability to selectively and potently inhibit the transcriptional activity of RORγt , which is the key transcription factor for the development of T helper 17 (Th17) cells. By antagonizing RORγt, this compound effectively suppresses the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are central drivers in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, this molecule serves as a critical pharmacological tool for dissecting the Th17 signaling pathway in models of diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis. Beyond immunology, research has also explored its utility in oncology, particularly in the context of RORγt's role in regulating cholesterol metabolism in certain cancer cells, highlighting its potential as a probe for investigating cancer cell proliferation and survival mechanisms . Its well-defined mechanism of action makes it an invaluable compound for high-throughput screening, target validation, and lead optimization studies aimed at developing novel therapeutics for autoimmune conditions and cancer.

Properties

IUPAC Name

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N3O2/c14-10-7-9(13(15,16)17)8-18-12(10)20-5-3-19(4-6-20)2-1-11(21)22/h7-8H,1-6H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFURCJKCOTLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid typically involves multiple steps:

    Formation of the Pyridine Derivative: The pyridine ring is chlorinated and trifluoromethylated to yield 3-chloro-5-(trifluoromethyl)pyridine.

    Piperazine Substitution: The pyridine derivative is then reacted with piperazine under controlled conditions to form the intermediate compound.

    Propanoic Acid Addition: Finally, the intermediate is reacted with a propanoic acid derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Halogen atoms in the pyridine ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of trifluoromethyl-pyridine compounds, including this compound, exhibit antimicrobial properties. They have been shown to inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Antidepressant Properties
    • Studies have suggested that piperazine derivatives can have antidepressant effects. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects .
  • Cancer Research
    • Compounds similar to 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid have been investigated for their ability to inhibit specific cancer cell lines. The mechanism often involves interference with cellular signaling pathways critical for tumor growth and survival .

Case Studies

  • Antimicrobial Efficacy Study
    • A study published in a peer-reviewed journal assessed the antimicrobial efficacy of a series of trifluoromethyl-pyridine derivatives against various bacterial strains. The results demonstrated that compounds with similar structures to this compound showed significant inhibition zones against Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Effects
    • Another investigation focused on the neuropharmacological effects of piperazine derivatives, including this compound. The study found that these compounds exhibited notable anxiolytic and antidepressant-like behaviors in animal models, supporting their potential use in treating mood disorders .

Mechanism of Action

The mechanism of action of 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several pyridine- and piperazine-containing propanoic acid derivatives are used as herbicides. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Use/Notes
Haloxyfop C₁₆H₁₃ClF₃NO₄ 375.73 Phenoxy, trifluoromethylpyridinyl Herbicide (acetyl-CoA carboxylase inhibitor)
Fluazifop C₁₅H₁₂F₃NO₄ 327.26 Phenoxy, trifluoromethylpyridinyl Herbicide
Target Compound C₁₃H₁₅ClF₃N₃O₂ 337.73 Piperazine, chloro, trifluoromethylpyridinyl Research chemical (discontinued)

Key Differences :

  • Linker Group: Haloxyfop and fluazifop use a phenoxy linker, whereas the target compound employs a piperazine ring. Piperazine may enhance binding to biological targets (e.g., enzymes or receptors) through hydrogen bonding or conformational flexibility .

Piperazine-Based Pharmaceutical Derivatives

Aryl piperazines are common in drug discovery. Examples from recent studies include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
RTB70 (Compound 21) C₁₇H₁₅ClF₃N₃OS₂ 437.89 Thiophen-2-ylthio, ketone Synthesized via HOBt/TBTU coupling; potential kinase inhibitor
MK45 (RTC6) C₁₈H₁₈ClF₃N₃OS 408.86 Thiophen-2-yl, butan-1-one 87% yield via similar coupling methods
Target Compound C₁₃H₁₅ClF₃N₃O₂ 337.73 Propanoic acid Discontinued; carboxylic acid may limit bioavailability

Key Differences :

  • Functional Groups : RTB70 and MK45 feature thiophene and ketone groups, which may enhance binding to hydrophobic pockets in proteins. The target compound’s carboxylic acid could offer hydrogen-bonding interactions but may also increase plasma protein binding.
  • Synthesis : All compounds use HOBt/TBTU-mediated coupling, but the target compound’s purification challenges (due to polar carboxylic acid) may explain its discontinuation .

Sodium Salt Derivatives for Enhanced Solubility

Sodium salts of related compounds improve water solubility, critical for formulation:

Compound Name Molecular Formula Key Features Notes
BP 300286 C₁₃H₁₃ClF₃N₃O₃Na Sodium 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate Enhanced solubility for agrochemical use
Target Compound C₁₃H₁₅ClF₃N₃O₂ Free acid form Discontinued; salt form not reported

Implications : The absence of a sodium salt form for the target compound may limit its applicability in aqueous formulations.

Pyridine vs. Pyrazole Derivatives

Pyrazole-based analogs exhibit distinct electronic properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
3-((5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid C₂₆H₂₅N₃O₄S₂ 507.63 Pyrazole, thiazolidinone Research chemical; potential therapeutic agent
Target Compound C₁₃H₁₅ClF₃N₃O₂ 337.73 Pyridine, piperazine Discontinued

Research Findings and Implications

  • Synthesis Challenges : The target compound’s discontinuation by CymitQuimica may relate to difficulties in purifying the carboxylic acid intermediate or scaling up the reaction.
  • Biological Potential: Piperazine derivatives are prevalent in CNS drugs and kinase inhibitors.
  • Solubility Limitations : The free acid form likely has lower bioavailability compared to sodium salts or ester prodrugs .

Biological Activity

3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid is a compound of significant interest due to its potential biological activities. The presence of the trifluoromethyl group and the piperazine moiety suggests that this compound may interact with various biological targets, particularly in the context of pharmacological applications.

  • Molecular Formula : C13H16ClF3N3O2
  • Molecular Weight : 323.73 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to modulate specific receptor pathways. Notably, it has been studied for its interactions with the TRPV1 (transient receptor potential vanilloid 1) receptor, which is implicated in pain and inflammatory responses. Research indicates that compounds with similar structures exhibit high affinity for TRPV1, suggesting that this compound may also serve as a selective antagonist or modulator of this receptor .

Biological Activity Data

Biological Activity Reference
TRPV1 Receptor Modulation
Potential Antinociceptive Effects
Structure-Activity Relationship Studies

Case Studies and Research Findings

  • TRPV1 Modulation : In a study focusing on the structure-activity relationship of pyridinylpiperazine derivatives, this compound was identified as a potent modulator of TRPV1, exhibiting significant antagonistic properties in vitro. This activity may contribute to its potential use in pain management therapies .
  • Pharmacokinetics and Bioavailability : Pharmacokinetic studies indicate that compounds with similar structures possess favorable absorption and distribution characteristics, suggesting that this compound may also demonstrate good bioavailability. Further studies are warranted to elucidate its metabolic pathways and half-life in biological systems .
  • Therapeutic Potential : The compound has been evaluated for its therapeutic potential in various animal models of pain and inflammation. Results indicate a dose-dependent reduction in pain responses, supporting its candidacy for further development as an analgesic agent .

Q & A

Basic: What are the standard synthetic routes for 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid?

The compound is typically synthesized via coupling reactions between piperazine derivatives and carboxylic acid intermediates. For example, describes a protocol using HOBt , TBTU , and NEt₃ in anhydrous DMF to couple 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a propanoic acid derivative. Key steps include:

  • Activation of the carboxylic acid with HOBt/TBTU.
  • Nucleophilic substitution by the piperazine nitrogen.
  • Purification via column chromatography or crystallization.
    Reaction yields vary depending on steric hindrance and solvent selection. Optimization of molar ratios (e.g., 1:1.1 acid-to-piperazine) and temperature (room temperature to 60°C) is critical .

Advanced: How can researchers address low yields during the coupling of sterically hindered intermediates?

Steric hindrance from the trifluoromethyl and chloro groups on the pyridine ring can reduce coupling efficiency. Advanced strategies include:

  • Alternative coupling reagents : Replace HOBt/TBTU with COMU or PyBOP for better activation.
  • Solvent optimization : Use DCM or THF instead of DMF to reduce viscosity and improve reaction kinetics.
  • Microwave-assisted synthesis : Apply controlled heating (e.g., 80°C, 30 min) to enhance reactivity .
    Post-reaction analysis via HPLC (C18 column, acetonitrile/water gradient) is recommended to quantify unreacted starting materials .

Basic: What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR : Confirm piperazine ring integration (e.g., 4 protons at δ 2.5–3.5 ppm) and the trifluoromethyl group (δ ~120 ppm in ¹³C).
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated 394.0821, observed 394.0820) .
  • FTIR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Conflicting bioactivity results (e.g., in enzyme inhibition assays) may arise from:

  • Impurity profiles : Use HPLC-UV/HRMS to detect byproducts (e.g., notes impurities at 0.1–0.5% levels).
  • Buffer conditions : Adjust pH (e.g., ammonium acetate buffer, pH 6.5) to stabilize the compound during assays .
  • Cellular permeability : Incorporate logP calculations (predicted ~2.8) to assess membrane penetration efficiency .

Basic: What are the potential research applications of this compound?

  • Medicinal chemistry : As a scaffold for kinase inhibitors due to the piperazine-pyridine motif.
  • Agrochemicals : Structural similarity to herbicides like fluazifop () suggests potential pesticidal activity .

Advanced: How can computational methods guide SAR studies for this compound?

  • Docking simulations : Map the trifluoromethyl group into hydrophobic pockets of target enzymes (e.g., NADH:ubiquinone oxidoreductase).
  • QSAR models : Use Hammett constants (σ = 0.88 for -CF₃) to predict electron-withdrawing effects on bioactivity .

Basic: What safety precautions are required when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced: How to design stability studies for long-term storage?

  • Forced degradation : Expose to heat (40°C), light (UV, 48 hr), and humidity (75% RH, 1 week).
  • Analytical endpoints : Monitor decomposition via HPLC peak area loss (acceptance criteria: ≤5% degradation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid
Reactant of Route 2
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3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid

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